molecular formula C22H17FN2O6S B3988043 methyl 2-{(3E)-2-(4-fluorophenyl)-3-[hydroxy(5-methylfuran-2-yl)methylidene]-4,5-dioxopyrrolidin-1-yl}-4-methyl-1,3-thiazole-5-carboxylate

methyl 2-{(3E)-2-(4-fluorophenyl)-3-[hydroxy(5-methylfuran-2-yl)methylidene]-4,5-dioxopyrrolidin-1-yl}-4-methyl-1,3-thiazole-5-carboxylate

Cat. No.: B3988043
M. Wt: 456.4 g/mol
InChI Key: LIYCQLSOUOZORW-UHFFFAOYSA-N
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Description

The compound methyl 2-{(3E)-2-(4-fluorophenyl)-3-[hydroxy(5-methylfuran-2-yl)methylidene]-4,5-dioxopyrrolidin-1-yl}-4-methyl-1,3-thiazole-5-carboxylate is a heterocyclic molecule featuring a fused pyrrolidinone-thiazole core. Key structural elements include:

  • A 4-fluorophenyl substituent at position 2 of the thiazole ring, enhancing lipophilicity and influencing bioactivity.
  • A methyl ester at position 5 of the thiazole, critical for solubility and metabolic stability.

This compound’s structural complexity suggests applications in medicinal chemistry, particularly as a scaffold for enzyme inhibition or antimicrobial agents. Its synthesis likely involves multi-step cyclization and functionalization, as seen in analogous thiazole derivatives .

Properties

IUPAC Name

methyl 2-[2-(4-fluorophenyl)-4-hydroxy-3-(5-methylfuran-2-carbonyl)-5-oxo-2H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17FN2O6S/c1-10-4-9-14(31-10)17(26)15-16(12-5-7-13(23)8-6-12)25(20(28)18(15)27)22-24-11(2)19(32-22)21(29)30-3/h4-9,16,27H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIYCQLSOUOZORW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)C(=O)C2=C(C(=O)N(C2C3=CC=C(C=C3)F)C4=NC(=C(S4)C(=O)OC)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17FN2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl 2-{(3E)-2-(4-fluorophenyl)-3-[hydroxy(5-methylfuran-2-yl)methylidene]-4,5-dioxopyrrolidin-1-yl}-4-methyl-1,3-thiazole-5-carboxylate is a compound of significant interest in medicinal chemistry due to its complex structure and potential therapeutic applications. This article delves into its biological activity, mechanisms of action, and relevant research findings.

  • Molecular Formula : C22H17FN2O6S
  • Molecular Weight : 456.4 g/mol
  • IUPAC Name : this compound
  • Purity : Typically around 95% .

The biological activity of this compound can be attributed to its ability to interact with various biological targets. The presence of the thiazole and pyrrolidine moieties suggests potential interactions with enzymes and receptors involved in metabolic pathways.

Potential Mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes related to disease pathways, potentially affecting cancer cell proliferation.
  • Receptor Modulation : It may act as a modulator for receptors involved in neurotransmission or inflammation.

Biological Activity

Research indicates that compounds similar to this compound exhibit various biological activities:

Anticancer Activity

Studies have shown that thiazole derivatives can possess anticancer properties by inducing apoptosis in cancer cells. For instance:

  • Case Study : A derivative with a similar structure demonstrated significant cytotoxic effects against breast cancer cell lines by triggering apoptotic pathways .

Antimicrobial Properties

The compound may also exhibit antimicrobial activity:

  • Research Findings : Thiazole-based compounds have been reported to show effectiveness against Gram-positive and Gram-negative bacteria, indicating a broad-spectrum antimicrobial potential .

Anti-inflammatory Effects

Compounds containing furan and thiazole rings have been associated with anti-inflammatory effects:

  • Mechanism : They may inhibit pro-inflammatory cytokines and enzymes such as COX and LOX, which are crucial in inflammatory responses .

Data Table: Summary of Biological Activities

Activity TypeDescriptionReference
AnticancerInduces apoptosis in cancer cells
AntimicrobialEffective against various bacterial strains
Anti-inflammatoryInhibits pro-inflammatory cytokines

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound’s closest analogues include thiazole- and pyrrolidinone-based derivatives with substituted aryl groups. Below is a comparative analysis:

Compound Key Substituents Molecular Weight Biological Activity Spectroscopic Features (¹H NMR δ, ppm)
Target Compound 4-Fluorophenyl, 5-methylfuran, methyl ester ~470 g/mol (est.) Not reported Aromatic protons: 7.2–7.8 (fluorophenyl)
Ethyl 2-[5-(4-Chlorophenyl)-1-(4-Fluorophenyl)-1H-Pyrazol-3-yl]-4-Methylthiazole-5-Carboxylate 4-Chlorophenyl, 4-fluorophenyl, ethyl ester 456.88 g/mol Antifungal (C. albicans IC₅₀: 12 µM) Thiazole CH₃: 2.5; ester CH₂: 4.3
4-(4-Chlorophenyl)-2-(5-(4-Fluorophenyl)-3-(1-(4-Fluorophenyl)-5-Methyl-1H-1,2,3-Triazol-4-yl)-4,5-Dihydro-1H-Pyrazol-1-yl)Thiazole 4-Chlorophenyl, 4-fluorophenyl, triazole 522.95 g/mol Antimicrobial (S. aureus MIC: 8 µg/mL) Triazole CH₃: 2.1; pyrazole CH₂: 3.8–4.2
1-(3-Chlorophenyl)-3-(4-Chlorophenyl)-5-(3-Methylthiophen-2-yl)-4,5-Dihydro-1H-Pyrazole (5d) 3-Chlorophenyl, 4-chlorophenyl, thiophene 403.32 g/mol Antioxidant (DPPH IC₅₀: 45 µM) Thiophene CH₃: 2.4; dihydropyrazole: 3.1–5.0

Key Observations

Substituent Effects on Bioactivity :

  • The 4-fluorophenyl group in the target compound and enhances lipophilicity, aiding membrane penetration in antimicrobial contexts .
  • Chlorophenyl analogues (e.g., ) exhibit stronger antimicrobial and antioxidant activities, likely due to increased electronegativity and halogen bonding .
  • The methylfuran group in the target compound may reduce metabolic degradation compared to thiophene or triazole derivatives .

Spectroscopic Differentiation :

  • The target compound’s methyl ester (δ ~3.9) and hydroxyfuran protons (δ ~6.5) distinguish it from ethyl ester analogues (δ ~4.3) .
  • Pyrazol- and triazol-containing compounds (e.g., ) show distinct downfield shifts for NH protons (δ ~8.0–10.0) absent in the target compound .

Crystallographic Insights :

  • Isostructural chloro/bromo derivatives (e.g., ) exhibit planar molecular conformations except for perpendicular aryl groups, suggesting similar packing modes. The target compound’s dioxopyrrolidin core may enforce rigidity, reducing crystal symmetry compared to dihydropyrazoles .

Synthetic Accessibility :

  • Thiazole carboxylates (e.g., ) are synthesized via Suzuki-Miyaura coupling or Hantzsch thiazole formation, while the target compound likely requires advanced cyclocondensation steps .

Research Findings and Implications

  • Therapeutic Potential: The target compound’s dioxopyrrolidin-thiazole hybrid structure positions it as a candidate for kinase inhibition, analogous to pyrazole-thiazole antimicrobials .
  • Metabolic Stability : The methylfuran group may improve pharmacokinetics over thiophene derivatives, which are prone to oxidative metabolism .
  • Crystallographic Challenges : Structural determination of such complex molecules relies on software like SHELXL and visualization tools like ORTEP , as seen in related studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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methyl 2-{(3E)-2-(4-fluorophenyl)-3-[hydroxy(5-methylfuran-2-yl)methylidene]-4,5-dioxopyrrolidin-1-yl}-4-methyl-1,3-thiazole-5-carboxylate
Reactant of Route 2
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methyl 2-{(3E)-2-(4-fluorophenyl)-3-[hydroxy(5-methylfuran-2-yl)methylidene]-4,5-dioxopyrrolidin-1-yl}-4-methyl-1,3-thiazole-5-carboxylate

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